
N,N-Diallyl-6-chloro-2-pyrazinamine
Descripción general
Descripción
N,N-Diallyl-6-chloro-2-pyrazinamine is a chemical compound with the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and two allyl groups attached to the nitrogen atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-6-chloro-2-pyrazinamine typically involves the reaction of 6-chloro-2-pyrazinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
6-chloro-2-pyrazinamine+2 allyl bromideK2CO3,DMFthis compound
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diallyl-6-chloro-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes from the allyl groups.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of substituted pyrazinamines with various functional groups.
Aplicaciones Científicas De Investigación
N,N-Diallyl-6-chloro-2-pyrazinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-6-chloro-2-pyrazinamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2-pyrazinamine: Lacks the allyl groups, making it less reactive in certain chemical reactions.
N,N-Diallyl-2-pyrazinamine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N,N-Diallyl-6-bromo-2-pyrazinamine: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical and biological properties.
Uniqueness
N,N-Diallyl-6-chloro-2-pyrazinamine is unique due to the presence of both allyl groups and a chlorine atom on the pyrazine ring.
Propiedades
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOHGNCHRCUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
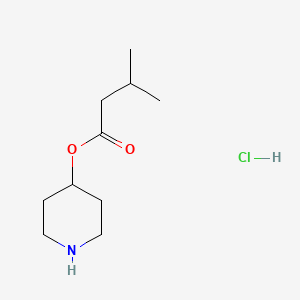
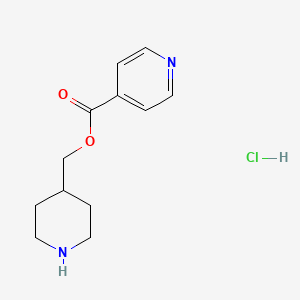
![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)
![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)
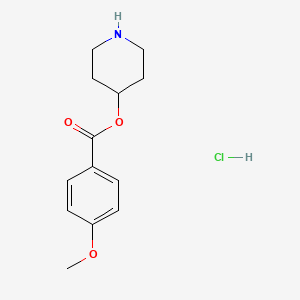
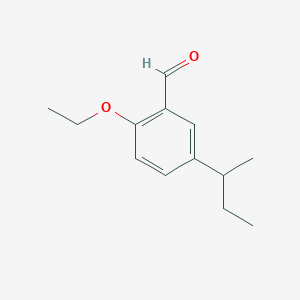
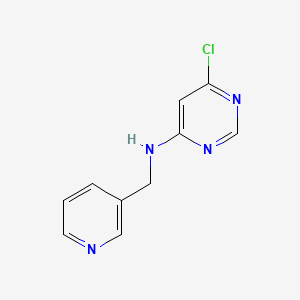
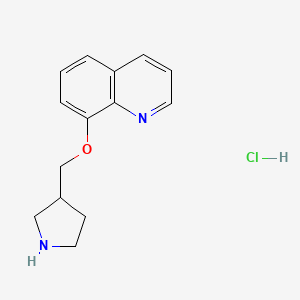
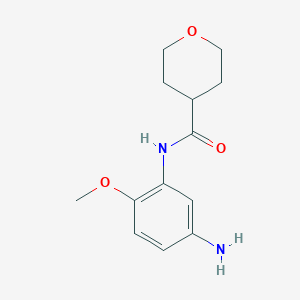
![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)
